2,3-Hexanedione

Description

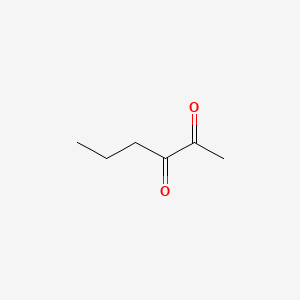

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

hexane-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-3-4-6(8)5(2)7/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWVFCEVNXHTDNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Record name | 2,3-HEXANEDIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20480 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047066 | |

| Record name | 2,3-Hexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,3-hexanedione is a yellow liquid. Sharp penetrating odor in high concentrations. Sweet, aromatic odor when diluted. (NTP, 1992), yellow, oily liquid with a butter-sweet odour | |

| Record name | 2,3-HEXANEDIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20480 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Hexanedione | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/93/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

262 °F at 760 mmHg (NTP, 1992), 128.00 °C. @ 760.00 mm Hg | |

| Record name | 2,3-HEXANEDIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20480 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Hexanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

83 °F (NTP, 1992) | |

| Record name | 2,3-HEXANEDIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20480 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), slightly, slightly soluble in water; soluble in propylene glycol, alcohol, and oils | |

| Record name | 2,3-HEXANEDIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20480 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Hexanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,3-Hexanedione | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/93/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.934 at 66 °F (NTP, 1992) - Less dense than water; will float, 0.930-0.950 | |

| Record name | 2,3-HEXANEDIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20480 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Hexanedione | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/93/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.5 mmHg at 84 °F ; 19.0 mmHg at 124 °F (NTP, 1992) | |

| Record name | 2,3-HEXANEDIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20480 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

3848-24-6 | |

| Record name | 2,3-HEXANEDIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20480 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Hexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3848-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Hexanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003848246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-HEXANEDIONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Hexanedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Hexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexane-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-HEXANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/559ANR3NVS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3-Hexanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-30.00 °C. @ 760.00 mm Hg | |

| Record name | 2,3-Hexanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of 2,3-Hexanedione

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Hexanedione, also known by synonyms such as acetylbutyryl and methyl propyl diketone, is an alpha-diketone with the molecular formula C₆H₁₀O₂.[1][2] It is a yellow liquid at room temperature and is recognized for its powerful, creamy, and sweet buttery odor.[1] This compound is found naturally in various foods, including coffee, fruits, and mollusks, and is used as a flavoring agent in the food and fragrance industries.[3][4] Structurally, it is a hexane molecule with oxo groups at the 2nd and 3rd positions.[1] From a research perspective, this compound is of interest for its chemical reactivity and potential biological effects.

Chemical Structure and Properties

This compound is classified as an alpha-diketone, meaning it possesses two ketone functional groups on adjacent carbon atoms.[3][4] This arrangement of functional groups dictates its chemical reactivity and physical properties.

Identifiers and Molecular Details

| Property | Value |

| IUPAC Name | hexane-2,3-dione[1] |

| CAS Number | 3848-24-6[2] |

| Molecular Formula | C₆H₁₀O₂[2] |

| Molecular Weight | 114.14 g/mol [1] |

| Canonical SMILES | CCCC(=O)C(=O)C[1] |

| InChI | InChI=1S/C6H10O2/c1-3-4-6(8)5(2)7/h3-4H2,1-2H3[1] |

| InChIKey | MWVFCEVNXHTDNF-UHFFFAOYSA-N[1] |

Physical and Chemical Properties

| Property | Value |

| Appearance | Yellow liquid[1] |

| Odor | Powerful, creamy, sweet, buttery[5] |

| Boiling Point | 128-130 °C[5] |

| Melting Point | -30 °C[1] |

| Density | 0.934 g/mL at 25 °C[5] |

| Refractive Index (n20/D) | 1.412[5] |

| Flash Point | 28 °C (82.4 °F)[6] |

| Vapor Pressure | 10 mmHg at 20 °C[6] |

| Solubility | Partly miscible in water[5] |

| Stability | Stable. Flammable.[5] |

| Incompatibilities | Strong bases, strong oxidizing agents[5] |

Synthesis of this compound

A common method for the synthesis of α-diketones involves the oxidation of a precursor ketone. One established route to this compound proceeds via the formation of a monoxime intermediate from 2-hexanone.

Experimental Protocols

The characterization of this compound relies on standard analytical techniques for small organic molecules. Below are detailed methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher).

-

Parameters:

-

Pulse Program: Standard single-pulse ('zg30' on Bruker).

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds.

-

Number of Scans (ns): 8-16.

-

-

Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Spectroscopy:

-

Instrument: Same as for ¹H NMR.

-

Parameters:

-

Pulse Program: Standard proton-decoupled single-pulse ('zgpg30' on Bruker).

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans (ns): 128 or more, depending on concentration.

-

-

Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (Neat Liquid):

-

Place one drop of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin liquid film.

-

-

Data Acquisition:

-

Instrument: A standard FT-IR spectrometer.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Acquire a background spectrum of the empty instrument.

-

Place the sample holder with the prepared salt plates into the instrument and acquire the sample spectrum.

-

-

Data Analysis:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify characteristic absorption bands for the carbonyl (C=O) groups of the diketone and the C-H bonds of the alkyl chain.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - Mass Spectrometry):

-

Sample Introduction:

-

Introduce a small amount of the neat liquid sample into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.

-

-

Ionization:

-

Technique: Electron Ionization (EI).

-

Electron Energy: Typically 70 eV. This high energy causes fragmentation of the molecule.

-

-

Mass Analysis:

-

The resulting molecular ion and fragment ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

-

Detection:

-

An electron multiplier or similar detector records the abundance of each ion.

-

-

Data Analysis:

-

The resulting mass spectrum will show a peak for the molecular ion (M⁺) and various fragment ions. The fragmentation pattern can be used to deduce the structure of the molecule.

-

Safety and Handling

This compound is a flammable liquid and vapor.[7] It may cause damage to organs, specifically the respiratory system, through prolonged or repeated inhalation.[7][8]

Precautions for Safe Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[7]

-

Keep away from open flames, hot surfaces, and sources of ignition.[7]

-

Take precautionary measures against static discharge.[7]

-

Avoid breathing vapors or mists.[7]

-

Wear appropriate personal protective equipment (PPE), including protective gloves, eye protection, and face protection.[7]

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[5]

-

Keep away from heat and sources of ignition.[7]

-

Store below +30°C.[5]

In case of a spill, remove all sources of ignition and use absorbent material to clean up the liquid. Contaminated materials should be sealed in a vapor-tight plastic bag for proper disposal.[9]

References

- 1. fiveable.me [fiveable.me]

- 2. bitesizebio.com [bitesizebio.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 5. benchchem.com [benchchem.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. NMR Sample Preparation [nmr.chem.umn.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

The Natural Occurrence of 2,3-Hexanedione in Food: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Hexanedione is an alpha-diketone, a class of organic compounds characterized by two ketone groups on adjacent carbon atoms.[1] This volatile compound is recognized for its sweet, buttery, and caramel-like aroma and is a significant contributor to the flavor profile of various food products.[1] While it is utilized as a flavoring agent in the food industry, this compound also occurs naturally in a range of foods, arising from microbial metabolism and chemical reactions during processing, such as the Maillard reaction.[2][3] This technical guide provides an in-depth overview of the natural occurrence of this compound in food, its biosynthetic pathways, and the analytical methodologies used for its quantification.

Natural Occurrence and Quantitative Data

This compound has been detected in a variety of food matrices, including alcoholic beverages, coffee, and fermented products.[1] However, a comprehensive quantification of its natural levels across different foods is not extensively documented in scientific literature, with many sources noting its detection without specifying concentration. Recent studies focusing on occupational exposure in the coffee industry have indirectly confirmed its presence in roasted coffee beans.[4][5] While not a direct measure of its concentration in the final food product, the Flavor and Extract Manufacturers Association (FEMA) has established Generally Recognized as Safe (GRAS) levels for its use as a flavoring agent, which can provide an upper-limit context for its presence in commercially available foods.

The following table summarizes the available, albeit limited, quantitative data on the natural occurrence and permitted usage levels of this compound in various food products.

| Food Category | Food Item | Concentration Range | Method of Analysis | Reference/Source |

| Beverages (Alcoholic) | Beer | Detected, not quantified | Headspace GC-MS/ECD | [6][7] |

| Beverages (Nonalcoholic) | Roasted Coffee | Detected, not quantified | GC-MS | [4][5] |

| Baked Goods | Average Maximum: 6.6 ppm | Not Specified | FEMA GRAS (No. 2558)[8] | |

| Nonalcoholic Beverages | Average Maximum: 6.6 ppm | Not Specified | FEMA GRAS (No. 2558)[8] | |

| Frozen Dairy | Average Maximum: 4.8 ppm | Not Specified | FEMA GRAS (No. 2558)[8] | |

| Hard Candy | Average Maximum: 7.3 ppm | Not Specified | FEMA GRAS (No. 2558)[8] |

Biosynthetic Pathways

The formation of this compound in food is primarily attributed to two key pathways: microbial biosynthesis, particularly by lactic acid bacteria, and the Maillard reaction.

Microbial Biosynthesis in Lactic Acid Bacteria

Lactic acid bacteria (LAB), crucial in the fermentation of dairy products, are known to produce a variety of flavor compounds, including alpha-diketones like diacetyl (2,3-butanedione). The biosynthetic pathway for these compounds can be extrapolated to this compound. The precursor for these diketones is alpha-acetolactate, which is formed from pyruvate, a central metabolite in glycolysis. In the case of this compound, the analogous precursor would be α-aceto-α-hydroxybutyrate, derived from the condensation of pyruvate and α-ketobutyrate. This precursor can then be oxidatively decarboxylated to yield this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Diacetyl formation by lactic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Maillard reaction - Wikipedia [en.wikipedia.org]

- 4. daneshyari.com [daneshyari.com]

- 5. Exposures and Emissions in Coffee Roasting Facilities and Cafés: Diacetyl, 2,3-Pentanedione, and Other Volatile Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gcms.labrulez.com [gcms.labrulez.com]

- 7. shimadzu.com [shimadzu.com]

- 8. acetyl butyryl, 3848-24-6 [thegoodscentscompany.com]

2,3-Hexanedione: A Volatile Organic Compound in Bacterial Communication and Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Volatile organic compounds (VOCs) are crucial mediators of intercellular communication and microbial interactions. Among these, 2,3-hexanedione, an alpha-diketone, has been identified as a significant metabolite in various bacterial species. This technical guide provides a comprehensive overview of this compound as a bacterial VOC, detailing its biosynthesis, its potential role in cell-to-cell signaling, and the analytical methodologies for its detection and quantification. This document is intended to serve as a resource for researchers in microbiology, drug discovery, and diagnostics by consolidating current knowledge and providing detailed experimental protocols and conceptual frameworks.

Introduction

Bacteria utilize a diverse arsenal of small molecules for communication and to interact with their environment. Volatile organic compounds (VOCs) represent a critical class of these molecules, capable of acting over distances to influence the behavior of other microorganisms. This compound (CH₃CH₂CH₂COCOCH₃) is an alpha-diketone that has been reported as a VOC produced by several bacterial species, including Corynebacterium glutamicum and Bacillus halotolerans[1][2]. Alpha-diketones are recognized for their potential role as signaling molecules in processes such as quorum sensing.[3] This guide explores the current understanding of this compound in the context of bacterial metabolism and communication, providing a technical foundation for further research and application.

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to the well-characterized 2,3-butanediol fermentation pathway, a common metabolic route in many bacteria, including species of Bacillus and Corynebacterium.[4][5] This pathway serves as a mechanism to divert pyruvate from acid production to the formation of more neutral end products.[4]

The central precursor for this pathway is pyruvate, derived from glycolysis. Two molecules of pyruvate are condensed to form α-acetolactate by the enzyme α-acetolactate synthase. Subsequently, α-acetolactate is decarboxylated to acetoin. Acetoin can then be reduced to 2,3-butanediol. The production of this compound is believed to occur as a branch from this pathway, likely through the oxidation of a six-carbon precursor analogous to the formation of diacetyl (2,3-butanedione) from acetoin.[4][6]

Figure 1: Proposed biosynthetic pathway of this compound branching from the 2,3-butanediol pathway.

Quantitative Production of Related Metabolites

While direct quantitative data for this compound production by bacteria is limited in the current literature, extensive research has been conducted on the production of the related and economically significant compound, 2,3-butanediol. The tables below summarize the production titers, yields, and productivity of 2,3-butanediol in various Bacillus and Corynebacterium species, which are known producers of related metabolites. This data provides a benchmark for the metabolic capacity of these organisms within this pathway.

Table 1: Production of 2,3-Butanediol by Bacillus Species

| Bacterial Strain | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |

| Bacillus licheniformis 24 | Glucose | 138.8 | 0.479 | 1.16 | [1] |

| Bacillus licheniformis DSM 8785 | Glucose | 144.7 | 0.4 | 1.14 | [1] |

| Bacillus subtilis 168 (engineered) | Glucose | 24.6 (Acetoin) | - | - | [1] |

| Bacillus licheniformis WX-02 (engineered) | Glucose | - | - | 0.639 (Acetoin) | [1] |

| Bacillus velezensis 5RB | Glucose | - | - | - | [7] |

| Bacillus toyonensis 11RA | Glucose | - | - | - | [7] |

| Bacillus safensis 14A | Glucose | - | - | - | [7] |

Table 2: Production of 2,3-Butanediol by Corynebacterium glutamicum

| Bacterial Strain | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |

| C. glutamicum ATCC13032 (engineered) | Glucose | 6.3 | 0.33 | 0.2 | [6][8] |

| C. glutamicum SGSC102 (engineered) | Glucose | 18.9 | - | - | [6][8] |

| C. glutamicum CGS9 (engineered) | Glucose | 144.9 | 0.429 | 1.10 | [6][8] |

Potential Role as a Signaling Molecule

Alpha-diketones and related alpha-hydroxyketones are emerging as a novel class of signaling molecules in bacteria, often involved in quorum sensing (QS), a mechanism of cell-cell communication that allows bacteria to coordinate gene expression based on population density.[3] These molecules, termed autoinducers, regulate a variety of processes including virulence, biofilm formation, and secondary metabolite production.[3]

The structural similarity of this compound to known bacterial signaling molecules suggests its potential involvement in such communication pathways. The general mechanism of a two-component quorum sensing system involving an alpha-diketone signal is depicted below.

Figure 2: A generalized signaling pathway for an alpha-diketone like this compound in bacteria.

Experimental Protocols

The detection and quantification of this compound from bacterial cultures primarily rely on headspace analysis coupled with gas chromatography-mass spectrometry (GC-MS). Solid-phase microextraction (SPME) is a widely used technique for the pre-concentration of volatile analytes from the headspace of bacterial cultures.

Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Analysis of this compound

This protocol provides a general framework for the analysis of this compound from bacterial headspace. Optimization of parameters such as fiber type, extraction time, and temperature may be required for specific bacterial species and culture conditions.

Materials:

-

Bacterial culture grown in a sealed headspace vial (e.g., 20 mL glass vial with a PTFE/silicone septum).

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).

-

Heated agitator or water bath.

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

This compound standard for identification and quantification.

Procedure:

-

Culture Preparation: Inoculate a suitable liquid or solid medium in a headspace vial with the bacterial strain of interest. Seal the vial and incubate under appropriate conditions (temperature, time, agitation) to allow for bacterial growth and VOC production. Include a sterile medium control.

-

SPME Fiber Conditioning: Condition the SPME fiber according to the manufacturer's instructions to remove any contaminants. This typically involves heating the fiber in the GC injection port at a high temperature.

-

Headspace Extraction:

-

Place the sealed culture vial in a heated agitator or water bath set to a specific temperature (e.g., 40-60°C) to promote the volatilization of compounds into the headspace.

-

Insert the SPME fiber through the septum of the vial, exposing the fiber to the headspace for a defined period (e.g., 15-30 minutes). Avoid contact between the fiber and the culture medium.

-

-

GC-MS Analysis:

-

After the extraction period, retract the fiber into the needle and immediately insert it into the hot injection port of the GC.

-

Desorb the analytes from the fiber onto the GC column. A typical desorption temperature is 250°C.

-

Separate the volatile compounds using an appropriate GC column (e.g., DB-5ms) and temperature program.

-

Detect and identify the compounds using the mass spectrometer. This compound can be identified by comparing its mass spectrum and retention time to that of a pure standard.

-

-

Quantification: For quantitative analysis, a calibration curve can be generated using known concentrations of the this compound standard. An internal standard can be used to improve accuracy and reproducibility.

Figure 3: General experimental workflow for the analysis of this compound from bacterial headspace using HS-SPME-GC-MS.

Conclusion and Future Directions

This compound is an intriguing bacterial volatile organic compound with potential roles in both metabolism and intercellular signaling. While its biosynthesis is closely tied to the well-understood 2,3-butanediol pathway, further research is needed to elucidate the specific enzymatic steps leading to its formation and to quantify its production across a broader range of bacterial species. The development of standardized and validated analytical methods for the precise quantification of this compound will be crucial for these efforts.

Future research should focus on:

-

Quantitative analysis: Determining the production levels of this compound in various bacterial species under different growth conditions.

-

Biosynthetic pathway elucidation: Identifying the specific enzymes responsible for the conversion of metabolic precursors to this compound.

-

Signaling function: Investigating the role of this compound in quorum sensing and other signaling pathways, including the identification of its cognate receptors and the downstream genetic and phenotypic effects.

-

Biological activity: Exploring the impact of this compound on other microorganisms, host cells, and its potential applications in biotechnology and medicine.

A deeper understanding of this compound and other bacterial VOCs will undoubtedly open new avenues for the development of novel antimicrobial strategies, diagnostic tools, and biotechnological applications.

References

- 1. Reconstruction of an Acetogenic 2,3-Butanediol Pathway Involving a Novel NADPH-Dependent Primary-Secondary Alcohol Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C6H10O2 | CID 19707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bacterial gene regulation by alpha-hydroxyketone signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. superpathway of 2,3-butanediol biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Quorum sensing – Chimie et Biochimie de Molécules Bioactives [cbmb.chimie.unistra.fr]

- 8. protocols.io [protocols.io]

Spectroscopic Profile of 2,3-Hexanedione: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the α-diketone, 2,3-hexanedione. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is characterized by three distinct signals corresponding to the different proton environments in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~2.7 | Triplet (t) | 2H | ~7.4 | -CH₂- (C4) |

| ~2.3 | Singlet (s) | 3H | - | -CH₃ (C1) |

| ~1.6 | Sextet | 2H | ~7.4 | -CH₂- (C5) |

| ~0.9 | Triplet (t) | 3H | ~7.4 | -CH₃ (C6) |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct carbon signals are expected.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~207.1 | C=O (C3) |

| ~199.8 | C=O (C2) |

| ~39.2 | -CH₂- (C4) |

| ~25.9 | -CH₃ (C1) |

| ~16.5 | -CH₂- (C5) |

| ~13.4 | -CH₃ (C6) |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by a strong absorption band corresponding to the stretching vibrations of the two carbonyl groups.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~1715 | Strong | C=O stretch (α-diketone) |

| ~2965, 2935, 2875 | Medium-Strong | C-H stretch (aliphatic) |

| ~1460, 1370 | Medium | C-H bend (aliphatic) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in the formation of a molecular ion and several characteristic fragment ions.

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Relative Intensity | Proposed Fragment |

| 114 | Moderate | [M]⁺ (Molecular Ion) |

| 85 | Moderate | [M - C₂H₅]⁺ or [CH₃COCO]⁺ |

| 71 | High | [M - CH₃CO]⁺ |

| 43 | Very High (Base Peak) | [CH₃CO]⁺ |

| 29 | Moderate | [C₂H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

-

Sample Preparation: A solution of this compound (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.6-0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32 scans are typically sufficient.

-

Relaxation Delay: 1-5 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: 0-15 ppm.

-

-

Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the internal standard (TMS).

2.1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated solution of this compound (20-50 mg) in a deuterated solvent (~0.6-0.7 mL) is prepared in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 100 or 125 MHz).

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more scans are typically required to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0-220 ppm.

-

-

Processing: The FID is processed similarly to the ¹H NMR spectrum. The solvent peak is typically used for chemical shift referencing (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR) FT-IR, a single drop of neat this compound is placed directly onto the ATR crystal (e.g., diamond).

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Processing: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The volatile liquid sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization.

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

-

Ionization Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The mass spectrum is recorded over a mass range of, for example, 20-200 m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Thermophysical properties of 2,3-Hexanedione

A Technical Guide to the Thermophysical Properties of 2,3-Hexanedione

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the thermophysical properties of this compound (CAS: 3848-24-6), a significant alpha-diketone in various industrial and research applications. The following sections detail its physical and chemical characteristics, supported by tabulated data for clarity. Furthermore, this guide outlines the general experimental protocols for determining these properties and includes graphical representations of experimental workflows to facilitate understanding.

Chemical Identity

This compound, also known as acetylbutyryl or methyl propyl diketone, is an organic compound with the chemical formula C₆H₁₀O₂.[1][2][3] It is classified as an alpha-diketone, characterized by two ketone groups on adjacent carbon atoms.[4][5] This structure imparts specific reactivity and physical properties. This compound is a yellow liquid with a powerful, creamy, and buttery odor.[1][6]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | hexane-2,3-dione | [1][7] |

| CAS Number | 3848-24-6 | [3] |

| Molecular Formula | C₆H₁₀O₂ | [3][7] |

| Molecular Weight | 114.14 g/mol | [1] |

| SMILES | CCCC(=O)C(=O)C | [1][3] |

| InChIKey | MWVFCEVNXHTDNF-UHFFFAOYSA-N | [1] |

Thermophysical Properties

The thermophysical properties of this compound are critical for its application in chemical synthesis, flavor formulation, and pharmaceutical development.[8][9] The data presented below has been aggregated from various sources.

Physical State and Appearance

This compound is a yellow liquid at standard temperature and pressure.[1][10] In high concentrations, it possesses a sharp, penetrating odor, which becomes sweet and aromatic upon dilution.[1]

Quantitative Data

The following tables summarize the key thermophysical properties of this compound.

Table 2: Thermodynamic Properties

| Property | Value | Conditions | Reference |

| Melting Point | -30 °C | 760 mmHg | [1][11] |

| Boiling Point | 128 - 130 °C | 760 mmHg | [3][6][12] |

| 262 °F (127.8 °C) | 760 mmHg | [1][2][3] | |

| Flash Point | 28 °C (82.4 °F) | Closed Cup | [12][13] |

| 83 °F (28.3 °C) | [1][2][3] | ||

| Autoignition Temp. | 245 °C |

Table 3: Density and Refractive Index

| Property | Value | Temperature | Reference |

| Density | 0.934 g/mL | 25 °C | [6][12][14] |

| 0.94 g/cm³ | 20 °C | ||

| 0.934 | 66 °F (18.9 °C) | [1][2] | |

| 0.920 - 0.945 g/mL | 20 °C | [10] | |

| Refractive Index | 1.412 (n20/D) | 20 °C | [6][14] |

| 1.4080 - 1.4110 (nd20) | 20 °C | [10] | |

| 1.409 - 1.419 | [1] |

Table 4: Vapor Properties

| Property | Value | Temperature | Reference |

| Vapor Pressure | 13 hPa (9.75 mmHg) | 20 °C | |

| 10 mmHg | 20 °C | [14][15] | |

| 0.5 mmHg | 84 °F (28.9 °C) | [1][2] | |

| 19.0 mmHg | 124 °F (51.1 °C) | [1][2] | |

| Vapor Density | 3.9 (vs air) | [14][15] |

Table 5: Solubility

| Solvent | Solubility | Temperature | Reference |

| Water | Less than 1 mg/mL | 72 °F (22.2 °C) | [1][2] |

| Partly miscible | [6][9] | ||

| Organic Solvents | Soluble in alcohol, propylene glycol, and oils | [3] |

Experimental Protocols

Detailed experimental protocols for the cited data are not publicly available. However, this section describes standard methodologies used to determine the principal thermophysical properties of liquid chemicals like this compound.

Boiling Point Determination

The boiling point is typically determined at atmospheric pressure. A common laboratory method involves using an ebulliometer, which measures the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. For precise measurements, especially for creating vapor pressure curves, a twin ebulliometric apparatus can be used.[16] The process involves heating the liquid until it boils and recording the stable temperature of the vapor phase, ensuring the thermometer is not in direct contact with the superheated liquid.

Density Measurement

The density of a liquid can be measured using several techniques. A straightforward method involves using a pycnometer, a glass flask with a precise volume. The pycnometer is weighed empty, then filled with the sample liquid, and weighed again at a controlled temperature. The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[17] Digital density meters, which often use an oscillating U-tube, offer rapid and highly accurate measurements.[17]

Viscosity Measurement

Dynamic viscosity is commonly determined using a viscometer, such as an Ostwald or Ubbelohde capillary viscometer.[17] The method relies on measuring the time it takes for a fixed volume of the liquid to flow through a narrow capillary under gravity.[17] The viscometer is submerged in a temperature-controlled bath to ensure thermal equilibrium.[17] The kinematic viscosity is calculated from the flow time and a calibration constant, and the dynamic viscosity is then determined by multiplying the kinematic viscosity by the liquid's density.[17]

Heat Capacity Measurement

The heat capacity of a liquid is measured using calorimetry. A differential scanning calorimeter (DSC) can be used to measure the heat capacity of two-phase (liquid + vapor) systems over a range of temperatures.[16] For measurements at ambient conditions, a Picker differential flow calorimeter is often employed. These instruments measure the heat required to raise the temperature of the sample by a specific amount compared to a reference substance with a known heat capacity.

Visualizations

The following diagrams illustrate a generalized experimental workflow and a conceptual relationship relevant to the thermophysical properties of this compound.

Caption: Generalized workflow for determining the density of this compound.

Caption: Influence of temperature on key thermophysical properties.

References

- 1. This compound | C6H10O2 | CID 19707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. scent.vn [scent.vn]

- 4. Showing Compound this compound (FDB008070) - FooDB [foodb.ca]

- 5. Dicarbonyl - Wikipedia [en.wikipedia.org]

- 6. This compound | 3848-24-6 [chemicalbook.com]

- 7. This compound [webbook.nist.gov]

- 8. nbinno.com [nbinno.com]

- 9. This compound, 94% | Fisher Scientific [fishersci.ca]

- 10. This compound [ventos.com]

- 11. Human Metabolome Database: Showing metabocard for this compound (HMDB0031491) [hmdb.ca]

- 12. chemicalpoint.eu [chemicalpoint.eu]

- 13. 2,3-Hexanedion technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 14. This compound technical grade, 90 3848-24-6 [sigmaaldrich.com]

- 15. acetyl butyryl, 3848-24-6 [thegoodscentscompany.com]

- 16. researchgate.net [researchgate.net]

- 17. emerald.com [emerald.com]

A Technical Guide to 2,3-Hexanedione: Properties, Synthesis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-hexanedione, a six-carbon alpha-diketone with applications in the flavor and fragrance industry and as a versatile intermediate in chemical synthesis. This document consolidates key physicochemical data, details relevant experimental protocols, and explores its known biological interactions and potential mechanisms of toxicity. The information is intended to serve as a foundational resource for professionals in research, drug development, and chemical manufacturing.

Core Properties of this compound

This compound, also known as acetylbutyryl, is a yellow liquid with a characteristic sweet and buttery aroma.[1] Its fundamental identifiers and physicochemical properties are summarized below.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source(s) |

| CAS Number | 3848-24-6 | [2][3][4] |

| Molecular Formula | C₆H₁₀O₂ | [2][4] |

| Molecular Weight | 114.14 g/mol | [2][3][4] |

| IUPAC Name | Hexane-2,3-dione | [2] |

| Synonyms | Acetyl butyryl, Methyl propyl diketone | [1][2] |

| InChI Key | MWVFCEVNXHTDNF-UHFFFAOYSA-N | [2] |

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Appearance | Yellow liquid | [1] |

| Odor | Sweet, buttery, creamy | [5][6] |

| Boiling Point | 128 °C (at 760 mmHg) | [1][3] |

| Melting Point | -30 °C | [1] |

| Density | 0.934 g/mL (at 25 °C) | [3] |

| Flash Point | 28 °C (82.4 °F) | [7] |

| Vapor Pressure | 10 mmHg (at 20 °C) | [3] |

| Refractive Index | n20/D 1.412 | [3] |

| Solubility | Partly miscible in water | [5] |

Synthesis and Reactions

This compound can be synthesized through various chemical routes and participates in several notable reactions, making it a valuable building block in organic synthesis.

Synthesis of this compound

A common method for the synthesis of this compound involves the nitrosation of a ketone precursor followed by hydrolysis. A representative experimental protocol for a related intermediate, this compound monoxime, which can be further hydrolyzed to this compound, is described below.

Experimental Protocol: Synthesis of this compound Monoxime

This protocol is adapted from a patented method for the synthesis of this compound monoxime from 2-hexanone (methyl n-butyl ketone).

-

Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 130 g (1.3 mol) of methyl n-butyl ketone and 12 mL of dilute hydrochloric acid.

-

Reagent Addition: Cool the mixture and begin the dropwise addition of 200 g (1.7 mol) of isopentyl nitrite.

-

Reaction Conditions: Maintain the reaction temperature between 40-50 °C throughout the addition. After the addition is complete, continue to stir the mixture for an additional 2 hours at the same temperature.

-

Work-up and Isolation: The resulting this compound monoxime can be isolated and subsequently hydrolyzed to this compound, although the patent does not detail this final step. The reported yield for the monoxime is 70%.[3]

Caption: Synthesis pathway for this compound.

Biocatalytic Reduction of this compound

This compound serves as a substrate for enzymatic reactions, such as the synthesis of chiral α-hydroxy ketones, which are valuable intermediates in the pharmaceutical industry.

Experimental Protocol: Enzymatic Reduction to (R)-3-hydroxy-2-hexanone

This protocol is based on the use of 2,3-butanediol dehydrogenase from Bacillus clausii (BcBDH).

-

Enzyme Preparation: The recombinant BcBDH is produced and purified from E. coli.

-

Reaction Mixture: The biotransformation is carried out in a suitable buffer (e.g., potassium phosphate buffer) containing this compound, the purified BcBDH, and a cofactor such as NADH. The reaction can be enhanced by the addition of 1 mM Mn²⁺.[1][5]

-

Reaction Conditions: The reaction is performed at a controlled temperature (e.g., 30 °C) and pH.

-

Monitoring and Analysis: The progress of the reaction is monitored by techniques such as gas chromatography (GC) to determine the conversion of this compound and the formation of the corresponding α-hydroxy ketones, primarily 3-hydroxy-2-hexanone with smaller amounts of 2-hydroxy-3-hexanone.[1]

-

Scale-up: For preparative scale production, an enzyme membrane reactor can be employed to retain the enzyme while allowing for continuous product removal.[1]

Caption: Enzymatic reduction of this compound.

Applications in Flavor Science

This compound is utilized as a flavoring agent in the food industry. Its release from a food matrix is a critical factor in flavor perception.

Experimental Protocol: Evaluation of Aroma Release from a Xanthan-Thickened Model System

This protocol describes the use of static headspace gas chromatography (SHS-GC) to assess the influence of xanthan gum concentration on the release of this compound.

-

Sample Preparation:

-

Aqueous Aroma Solution: Prepare a stock solution of this compound and other aroma compounds in ethanol. Dilute an aliquot of the stock solution in deionized water.

-

Thickened Solutions: Prepare solutions with varying concentrations of xanthan gum (e.g., 0.02%, 0.1%, 0.4%, 0.8% w/w) and a constant concentration of sucrose (e.g., 10% w/w). Add the xanthan and sucrose mixture to the aqueous aroma solution under agitation and heat to 80 °C for 20 minutes to ensure complete dissolution.

-

-

Equilibration: Transfer the prepared solutions into 22.3 mL GC vials. Seal the vials and allow them to equilibrate for 24 hours at ambient temperature, followed by 2 hours at 37 °C to ensure equilibrium between the gas and matrix phases.

-

Headspace Analysis:

-

Use an automated headspace sampler to withdraw a sample from the vial's headspace.

-

Inject the sample into a gas chromatograph (GC) equipped with a suitable column and detector (e.g., flame ionization detector).

-

-

Data Analysis: The partitioning of this compound between the matrix and the headspace is quantified by determining the air-matrix partition coefficient. This allows for the evaluation of how xanthan concentration affects aroma release.[8]

Biological Interactions and Toxicity

While this compound is used as a food additive, its structural similarity to other α-diketones like 2,3-butanedione (diacetyl) and 2,3-pentanedione has raised concerns about its potential inhalation toxicity.

Respiratory System Effects

Studies in animal models have shown that inhalation of this compound can cause injury to the upper respiratory tract.[9] In mice, exposure to this compound has been shown to cause lesions in the nose, larynx, trachea, and bronchi, including nasal turbinate atrophy, necrosis, and squamous metaplasia.[9] However, unlike 2,3-butanedione and 2,3-pentanedione, this compound did not cause airway fibrosis or obliterative bronchiolitis-like lesions in mice at the tested concentrations.[9] The chemical reactivity of these diketones with arginine, a potential molecular target, decreases with increasing chain length (2,3-butanedione > 2,3-pentanedione > this compound).[10]

Potential Signaling Pathways

The specific signaling pathways through which this compound exerts its toxic effects are not well-elucidated. However, research on its structural isomer, 2,5-hexanedione, has identified a clear mechanism of neurotoxicity involving the inhibition of the PI3K/Akt signaling pathway. 2,5-Hexanedione has been shown to downregulate Nerve Growth Factor (NGF), leading to reduced phosphorylation of Akt and Bad. This promotes the dimerization of Bad with Bcl-xL, resulting in the release of cytochrome c from mitochondria and subsequent activation of caspase-3, ultimately leading to apoptosis.[11][12][13] While this pathway has not been directly demonstrated for this compound, it provides a valuable reference for investigating its potential mechanisms of toxicity.

Caption: PI3K/Akt pathway inhibition by 2,5-Hexanedione.

Conclusion

This compound is a compound of significant interest due to its sensory properties and its utility as a synthetic intermediate. This guide has provided a consolidated resource of its key properties, synthetic methodologies, and an overview of its biological effects, particularly in the context of respiratory toxicity. While the precise signaling pathways for this compound remain an area for further investigation, the information presented here offers a solid foundation for researchers and professionals working with this compound. As with any reactive chemical, appropriate safety precautions should be taken, especially concerning potential inhalation exposure.

References

- 1. Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of α-hydroxy ketones and vicinal ( R , R )-diols by Bacillus clausii DSM 8716 T butanediol dehydrogenase - JuSER [juser.fz-juelich.de]

- 3. CN1962616A - Method for synthesis of this compound monoxime - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. home.sandiego.edu [home.sandiego.edu]

- 9. NTP Research Report on Respiratory Tract Toxicity of the Flavoring Agent this compound in Mice Exposed by Inhalation - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 2,5-hexanedione downregulates nerve growth factor and induces neuron apoptosis in the spinal cord of rats via inhibition of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2,5-Hexanedione mediates neuronal apoptosis through suppression of NGF via PI3K/Akt signaling in the rat sciatic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. portlandpress.com [portlandpress.com]

A Technical Guide to the Solubility of 2,3-Hexanedione

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 2,3-hexanedione in various solvents. The information is curated for professionals in research, scientific, and drug development fields to support formulation, synthesis, and analytical development activities.

Core Concepts: Solubility of this compound

This compound (also known as acetylbutyryl) is an alpha-diketone with the chemical formula C₆H₁₀O₂. Its molecular structure, containing both polar carbonyl groups and a nonpolar four-carbon chain, results in a nuanced solubility profile. It is generally characterized by limited aqueous solubility and good solubility in many common organic solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in a range of common solvents.

| Solvent | Formula | Solubility | Temperature | Remarks |

| Water | H₂O | < 1 mg/mL[1] | 72 °F (22.2 °C) | Experimental Value. |

| Water | H₂O | 19.7 g/L | Not Specified | Predicted Value.[2] |

| Water | H₂O | Slightly Soluble[1][3][4] | Not Specified | Qualitative description. |

| Water | H₂O | Partly Miscible[5] | Not Specified | Qualitative description. |

| Water | H₂O | Insoluble[6] | 20°C | Qualitative description. |

| Ethanol | C₂H₅OH | Soluble[1][3][4] | Not Specified | Miscible with most organic solvents.[7] |

| Diethyl Ether | (C₂H₅)₂O | Miscible[7] | Not Specified | - |

| Propylene Glycol | C₃H₈O₂ | Soluble[1][3] | Not Specified | - |

| Oils | - | Soluble[1][3] | Not Specified | General category. |

| Most Organic Solvents | - | Miscible[7] | Not Specified | General observation. |

Experimental Protocols for Solubility Determination

The determination of the solubility of a compound like this compound is a fundamental experimental procedure. Below are detailed methodologies for both qualitative and quantitative assessment.

Qualitative Solubility Testing

This method provides a rapid assessment of solubility in various solvents.

Objective: To classify the compound as soluble, partially soluble, or insoluble in a given solvent.

Materials:

-

This compound

-

A selection of solvents (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, ethanol, diethyl ether)

-

Small test tubes

-

Vortex mixer or agitation equipment

-

Graduated pipettes or droppers

Procedure:

-

Add approximately 25 mg of this compound to a small test tube.

-

Add 0.75 mL of the chosen solvent to the test tube in small portions.

-

After each addition, vigorously shake or vortex the test tube for 30-60 seconds.

-

Visually inspect the solution for the presence of undissolved solute.

-

If the compound dissolves completely, it is classified as soluble .

-

If some, but not all, of the compound dissolves, it is classified as partially soluble .

-

If the compound does not appear to dissolve at all, it is classified as insoluble .

-

For water-soluble compounds, the pH of the resulting solution can be tested with litmus paper to identify acidic or basic properties.

Quantitative Solubility Determination (Shake-Flask Method)

This is a widely used method for determining the precise solubility of a substance in a solvent.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Chosen solvent of high purity

-

Screw-capped vials or flasks

-

Constant temperature bath with agitation (e.g., orbital shaker)

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometry)

Procedure:

-

Add an excess amount of this compound to a vial, ensuring that there will be undissolved solid/liquid after equilibrium is reached.

-

Add a known volume or mass of the solvent to the vial.

-

Securely cap the vial and place it in a constant temperature bath.

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After the equilibration period, cease agitation and allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette, ensuring no solid/undissolved liquid is transferred.

-

Filter the withdrawn sample to remove any remaining micro-particles.

-

Quantify the concentration of this compound in the filtered sample using a pre-calibrated analytical method (e.g., GC-FID).

-

The solubility is then expressed in units such as g/L, mg/mL, or mol/L.

Workflow and Logic Diagrams

The following diagrams illustrate the logical workflow for solubility testing and the relationships between the physical properties of this compound.

References

- 1. This compound | C6H10O2 | CID 19707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0031491) [hmdb.ca]

- 3. This compound [yl.cnreagent.com]

- 4. acetyl butyryl, 3848-24-6 [thegoodscentscompany.com]

- 5. This compound | 3848-24-6 [chemicalbook.com]

- 6. This compound [ventos.com]

- 7. nbinno.com [nbinno.com]

The Role of 2,3-Hexanedione in Flavor Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Hexanedione (CAS: 3848-24-6), also known as acetylbutyryl, is a volatile organic compound that plays a significant role in the flavor profile of numerous foods and beverages.[1] Chemically classified as an alpha-diketone, it contains two adjacent ketone functional groups, a structure responsible for its characteristic reactivity and sensory properties.[2][3][4] This compound is a key contributor to desirable buttery, creamy, and sweet flavor notes and is formed naturally during food processing, particularly through the Maillard reaction.[2][5] It also finds application as a synthetic flavoring agent in the food and fragrance industries.[6] This technical guide provides an in-depth analysis of the physicochemical properties, formation pathways, sensory characteristics, and analytical methodologies pertaining to this compound, offering a comprehensive resource for professionals in research and development.

Physicochemical Properties

This compound is a yellow, oily liquid with a powerful, creamy, and sweet buttery odor that can be sharp and penetrating at high concentrations.[5][7][8][9][10][11] Its taste is described as buttery, cheesy, and sweet.[1][3][7][9] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | References |

| Chemical Name | Hexane-2,3-dione | [8] |

| Synonyms | Acetylbutyryl, Methyl propyl diketone | [8][12] |

| CAS Number | 3848-24-6 | [8][12] |

| Molecular Formula | C₆H₁₀O₂ | [8][12] |

| Molecular Weight | 114.14 g/mol | [8][9] |

| Appearance | Clear, pale yellow to amber liquid | [8][9][10] |

| Odor Profile | Sweet, buttery, caramel, creamy, oily | [2][6] |

| Boiling Point | 128-130 °C | [9] |

| Density | 0.934 g/mL at 25 °C | [9] |

| Flash Point | 28 °C (82.4 °F) | [9] |

| Solubility | Partly miscible in water; miscible with ethanol | [7][9] |

| Vapor Pressure | 10 mmHg at 20 °C | [9] |

Natural Occurrence and Formation

Occurrence in Foods and Beverages

This compound is a naturally occurring flavor compound found in a variety of food products, often as a result of fermentation or thermal processing. It has been detected, although not always quantified, in dairy products (butter, cheese), roasted coffee, beer, fermented soybeans, fruits, and mollusks.[2][3][4][5] Its presence can serve as a potential biomarker for the consumption of these foods.[2][3][4]

Formation Pathways

The primary route for the natural formation of this compound in food is the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. This non-enzymatic browning reaction is responsible for the flavor and color of a wide range of cooked foods. While specific pathway studies for this compound are limited, the mechanisms are analogous to those established for similar alpha-diketones like 2,3-butanedione (diacetyl) and 2,3-pentanedione. The reaction involves the condensation of a sugar and an amino acid, followed by rearrangements and subsequent reactions to form a variety of flavor compounds, including alpha-diketones.

Caption: Generalized Maillard reaction pathway leading to α-diketone formation.

Sensory Properties and Biochemical Perception

Flavor Profile

This compound is highly regarded for its potent and complex flavor profile. It imparts characteristic notes described as:

-

Buttery and Creamy: This is its most prominent characteristic, similar to its lower homolog, diacetyl.

-

Sweet and Caramel-like: It contributes to the sweet, cooked-sugar notes found in baked goods and confectionery.

-

Cheesy: A faint cheesy nuance adds realism to dairy flavor profiles.[5]

Due to its low sensory threshold, even trace amounts of this compound can significantly impact the overall flavor of a food product. While specific quantitative odor activity values (OAVs) and sensory thresholds for this compound are not widely published, its structural analogs have thresholds in the low µg/L to mg/L range, suggesting high potency.

Olfactory Signaling Pathway

The perception of volatile compounds like this compound begins in the nasal cavity, where odorant molecules bind to specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons. These receptors are G-protein coupled receptors (GPCRs). The binding event initiates a downstream signaling cascade, leading to the generation of an action potential that travels to the olfactory bulb in the brain, where the signal is processed and perceived as a specific aroma. While the exact ORs that bind to this compound have not been fully characterized, the general pathway is well-established.

Caption: The general signal transduction pathway for olfactory perception.

Analytical Methodologies

The identification and quantification of this compound in complex food matrices require sensitive and selective analytical techniques. Gas chromatography (GC) is the primary method for analysis due to the compound's volatility.

Extraction and Sample Preparation

Effective extraction from the food matrix is critical. Common techniques include:

-

Static Headspace (SHS): A simple method for analyzing volatiles in the vapor phase above the sample.

-

Solid-Phase Microextraction (SPME): A solvent-free technique that uses a coated fiber to adsorb and concentrate volatiles from the headspace or liquid sample before GC analysis.

-

Solvent Extraction: For less volatile matrices, using organic solvents followed by concentration.

-

Solvent-Assisted Flavor Evaporation (SAFE): A specialized distillation technique under high vacuum to gently extract volatile and semi-volatile compounds.

Instrumental Analysis

-